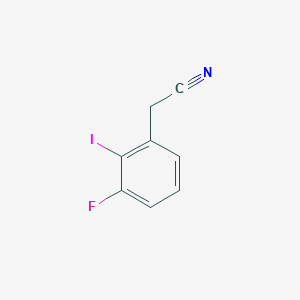
4-溴-1-(3,3,3-三氟丙基)-1H-吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1343062-63-4 . It has a molecular weight of 243.03 and is widely used in various fields of research and industries.
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole . The InChI code for this compound is 1S/C6H6BrF3N2/c7-5-3-11-12(4-5)2-1-6(8,9)10/h3-4H,1-2H2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .科学研究应用
铜催化的吡唑合成
卢等 (2019) 的一项研究探讨了 2-溴-3,3,3-三氟丙烯与 N-芳基悉酮衍生物的铜催化环加成反应,生成一系列 4-三氟甲基吡唑。该方法展示了高区域选择性,并为合成此类化合物提供了一条有效的途径 (卢等,2019)。
互变异构的研究
Trofimenko 等人 (2007) 使用多核磁共振波谱和 X 射线晶体学研究了各种 4-溴-1H-吡唑在固态和溶液中的互变异构。本研究提供了对这些化合物在不同条件下的结构行为的见解 (Trofimenko 等,2007)。
4-芳基-1H-吡唑的合成
市川等 (2010) 开发了一种通过 4-溴-1H-1-三苯甲基吡唑与芳基硼酸之间的铃木-宫浦交叉偶联反应合成 4-芳基-1H-吡唑的方法。该方法促进了含官能团的 4-芳基-1H-吡唑的直接合成 (市川等,2010)。
抗菌和抗真菌活性
Pundeer 等 (2013) 报告了新型 4-溴-1H-吡唑衍生物的合成,并评估了它们的抗菌和抗真菌活性。该研究强调了这些化合物在对抗各种菌株方面的潜力,表明它们在药物化学中的重要性 (Pundeer 等,2013)。
定向锂化和功能化
Heinisch 等 (1990) 描述了 4-溴-1-苯基-磺酰吡唑的定向锂化,得到各种双取代吡唑。该研究为不同应用的吡唑结构修饰提供了一种便捷的方法 (Heinisch 等,1990)。
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
生化分析
Biochemical Properties
4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole and these biomolecules are primarily mediated through binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival. Additionally, 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole binds to the active sites of specific enzymes, inhibiting their activity and thereby affecting downstream metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function and overall health. At higher doses, 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole can induce toxic or adverse effects, including liver and kidney damage, altered metabolic activity, and changes in gene expression. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .
Metabolic Pathways
4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and overall metabolic activity. Additionally, 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole can affect the levels of key metabolites, such as ATP and NADH, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells through membrane transporters, where it accumulates in specific cellular compartments. Additionally, 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. The localization of this compound within specific subcellular compartments influences its activity and overall effects on cellular function .
属性
IUPAC Name |
4-bromo-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c7-5-3-11-12(4-5)2-1-6(8,9)10/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEUMDCDRJXBAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
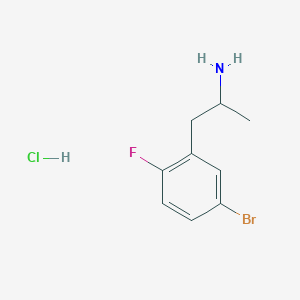

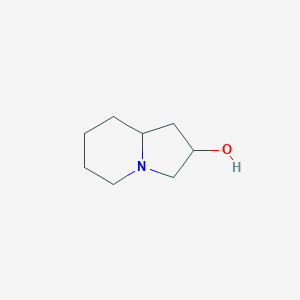

![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)
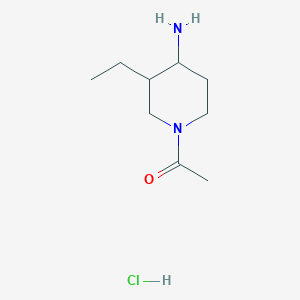


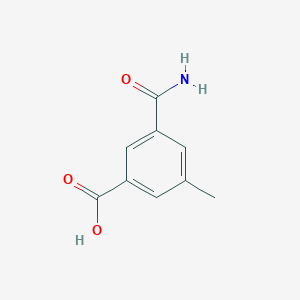
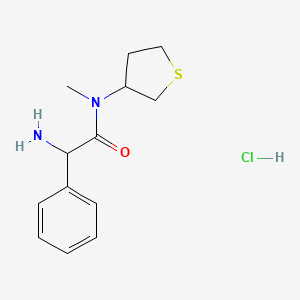
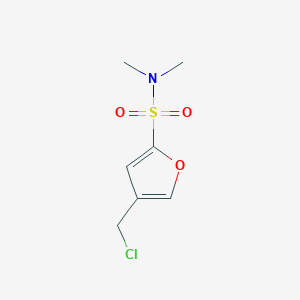
![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)

